molecular formula C11H7F3N2O3S B2832319 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 1508650-42-7

2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid

Cat. No.: B2832319
CAS No.: 1508650-42-7
M. Wt: 304.24
InChI Key: ZFCVPYDPOGNYGU-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethoxyphenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

Thiazoles, the core structure of this compound, are found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), and tiazofurin (an antineoplastic drug) .

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions with their targets can vary depending on the functional groups attached to the thiazole ring.

Biochemical Pathways

Thiazole derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby affecting the associated biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, which can result in various molecular and cellular effects . For instance, some thiazole derivatives can inhibit the growth of certain types of cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution or other suitable coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with various substituents, such as:

Uniqueness

2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can enhance its biological activity and stability compared to other thiazole derivatives.

Properties

IUPAC Name

2-[3-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3S/c12-11(13,14)19-7-3-1-2-6(4-7)15-10-16-8(5-20-10)9(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCVPYDPOGNYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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